molecular formula C8H14F3NO B1518591 [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane CAS No. 1158020-65-5

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane

Cat. No. B1518591
M. Wt: 197.2 g/mol
InChI Key: KLIHMQYILBXQAC-UHFFFAOYSA-N
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Description

“[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane” is a compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 . It is a novel cyclic amine molecule.


Molecular Structure Analysis

The SMILES string for this compound is NCC(C(F)(F)F)OC1CCCC1 . This indicates that the compound contains a cyclopentane ring (C1CCCC1), an amino group (NCC), and a trifluoropropan-2-yl group (C(F)(F)F), which are connected by an oxygen atom (O) .

Scientific Research Applications

  • Organic Synthesis

    • This compound can be used in organic synthesis . It can serve as a raw material for the synthesis of pharmaceutical intermediates and synthetic materials .
  • Pharmaceutical Chemistry

    • The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s often used in the discovery of new drug candidates .
  • Design and Synthesis of Inhibitors

    • There is a study that discusses the design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors . The inhibitors were synthesized in four steps from commercially available compounds . Three different amino acids were explored in the P1-position and in the P2-P4 positions varying amino acids and long alkyl chain were incorporated . All inhibitors were evaluated in an in vitro assay using purified enzyme and fluorogenic substrate peptide .
  • Synthesis of 1,2,4-Triazole-Containing Scaffolds

    • There is a study that discusses the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Anion Recognition

    • There is a study on the strength of the tris(2-amino ethyl) amine and tris (3-amino propyl) amine backboned tripodal receptors . These receptors are premeditated to explore the prospect for a particular anion recognition .

properties

IUPAC Name

2-cyclopentyloxy-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(5-12)13-6-3-1-2-4-6/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIHMQYILBXQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane

CAS RN

1158020-65-5
Record name [(3-amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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